2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit luxr-type receptors in acinetobacter baumannii and the quorum-sensing repressor in pseudomonas aeruginosa .
Mode of Action
It can be inferred from the target of action that this compound may interact with its targets by binding to them, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it can be inferred that this compound may affect the quorum sensing pathways in bacteria .
Result of Action
Based on its potential targets, it can be inferred that this compound may inhibit bacterial communication, potentially leading to a decrease in virulence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route starts with the bromination of a suitable benzamide precursor. The brominated intermediate is then coupled with a quinoline derivative through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base, often under reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: A simpler analog with similar bromine substitution.
7-methyl-2-oxo-1H-quinoline-3-carboxamide: Shares the quinoline core structure.
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Another brominated compound with a different heterocyclic system.
Uniqueness
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to the combination of the brominated benzamide and quinoline moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other quinoline derivatives.
Properties
IUPAC Name |
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKOSOYWEOYRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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